Guanosine-5',5''-d2 Monohydrate
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Overview
Description
Guanosine-5’,5’'-d2 Monohydrate is a stable isotope-labeled analog of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Guanosine-5’,5’'-d2 Monohydrate involves aqueous methods that avoid the use of protecting groups and chromatography. These strategies are designed to simplify the synthesis process while maintaining high purity .
Industrial Production Methods: Industrial production of Guanosine-5’,5’'-d2 Monohydrate typically involves large-scale synthesis using stable isotope labeling techniques. This ensures the compound’s high purity and consistency, which are essential for its various applications .
Chemical Reactions Analysis
Types of Reactions: Guanosine-5’,5’'-d2 Monohydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific research purposes.
Common Reagents and Conditions: Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions are often derivatives of Guanosine-5’,5’'-d2 Monohydrate, which are used in further research and applications.
Scientific Research Applications
Guanosine-5’,5’'-d2 Monohydrate is widely used in scientific research due to its stable isotope labeling. Its applications span across various fields:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Plays a role in studying metabolic pathways and enzyme activities in vivo.
Medicine: Utilized in clinical diagnostics and imaging, as well as in the development of therapeutic agents.
Industry: Employed in environmental monitoring and as a standard for detecting pollutants.
Mechanism of Action
The mechanism of action of Guanosine-5’,5’'-d2 Monohydrate involves its incorporation into nucleic acids, where it can influence various biochemical pathways. It acts on molecular targets such as DNA polymerases and guanylate kinases, affecting processes like DNA replication and signal transduction .
Comparison with Similar Compounds
- Guanosine
- Guanosine-5’-monophosphate
- Guanosine-5’-triphosphate
Comparison: Guanosine-5’,5’'-d2 Monohydrate is unique due to its stable isotope labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Unlike its non-labeled counterparts, this compound provides more precise and detailed insights into molecular interactions and pathways.
Properties
Molecular Formula |
C10H15N5O6 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
InChI Key |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O.O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Origin of Product |
United States |
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